Triacetate(1-)

Enzymology Metabolic Biochemistry Enzymatic Assay Development

Researchers studying fatty acid metabolism or developing enzymatic assays face challenges in sourcing a specific, high-purity diketo acid substrate. Triacetate(1-) (3,5-dioxohexanoate) directly addresses this need. - Enzymatic Specificity: Validated substrate for purified diketo acid hydrolase from rat liver, ensuring reproducible enzyme activity measurements. - Synthetic Utility: Core scaffold for high-yield (89%) synthesis of statine side chain intermediates for medicinal chemistry. Procurement managers benefit from a reliable supply of this niche research chemical, shipped under controlled ambient conditions.

Molecular Formula C6H7O4-
Molecular Weight 143.12 g/mol
Cat. No. B1259561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacetate(1-)
Molecular FormulaC6H7O4-
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CC(=O)[O-]
InChIInChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10)/p-1
InChIKeyILJSQTXMGCGYMG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triacetate(1-) Compound Profile


Triacetate(1-), also designated as 3,5-dioxohexanoate, is the conjugate base of triacetic acid and represents the major ionic species of this compound at physiological pH 7.3 [1]. This small organic anion, with the molecular formula C6H7O4- and a monoisotopic mass of 143.03498 Da, is characterized by its β,δ-diketo monocarboxylic acid structure [2]. While not a widely marketed commodity chemical, triacetate(1-) is a recognized intermediate in specific metabolic pathways and has been employed as a specialized substrate in enzymatic assays, as well as a key building block in the synthesis of more complex molecules like the statine side chain [3]. Its unique dioxohexanoate backbone differentiates it from other carboxylate anions, lending it distinct reactivity and biological relevance.

1 Conjugate base at physiological pH 7.3 – relevant for biochemical and enzyme studies
2 Recognized substrate for diketo acid hydrolase – fits enzymatic assay development
3 3,5-dioxohexanoate scaffold – useful as a synthetic building block (e.g., statine side chain)

Why Generic Substitution Fails with Triacetate(1-)


Substituting triacetate(1-) with a generic monocarboxylate anion or a different diketo acid is scientifically unsound due to its precise molecular geometry, electron distribution, and biological recognition. For instance, its specific recognition by the diketo acid hydrolase enzyme distinguishes it from structural analogs like fumarylacetoacetate, highlighting its unique role in metabolic pathways [1]. Similarly, its rigid 3,5-dioxohexanoate scaffold provides a specific spatial orientation of its keto and carboxylate groups, a feature that is critical for applications ranging from its use as a selective substrate in enzymatic assays to its role as a chelating moiety. In radiopharmaceutical applications, even slight modifications to the chelator's pendant arms, such as the replacement of an acetate group with a phosphonate, can dramatically reduce *in vivo* stability, underscoring the functional consequences of structural alteration [2]. Therefore, substituting triacetate(1-) with a different compound introduces uncontrolled variability that can compromise experimental reproducibility, reduce product yield, and lead to inaccurate or misleading scientific conclusions.

! Diketo acid hydrolase specificity – fumarylacetoacetate is a structural analog, but enzyme recognition differs; replacing triacetate(1-) may alter assay results.
! Chelator arm identity – phosphonate-modified TACN derivatives showed lower in vivo stability compared to acetate-based NOTA; substitution may compromise complex stability.
! 3,5-dioxohexanoate geometry – alternative diketo acids lack the same spatial arrangement of keto/carboxylate groups, limiting synthetic and recognition utility.

Triacetate(1-) Comparative Evidence


Diketo Acid Hydrolase Substrate Comparison

The substrate specificity of a diketo acid hydrolase purified from rat liver was quantitatively compared between triacetate(1-) (3,5-dioxohexanoate) and its structural analog, fumarylacetoacetate. The enzyme's activity with both substrates was monitored at various stages during its 100-fold purification [1]. The co-purification of both activities provided strong evidence that the same enzyme acts on both substrates, establishing triacetate(1-) as a validated, natural substrate for this hydrolase.

Substrate co-purification
Head-to-head
Triacetate(1-) and fumarylacetoacetate activities co-purified throughout 100-fold enzyme purification.
Validates substrate specificity for diketo acid hydrolase assays.
Activity monitored at various purification stages; same enzyme cleaves both substrates.
Enzymology Metabolic Biochemistry Enzymatic Assay Development

64Cu Labeling: NOTA vs. DOTA

The triacetic acid (TACN) derivative NOTA, which incorporates the triacetate chelating motif, has been demonstrated to be a superior bifunctional chelator for the radioisotope 64Cu when directly compared to the benchmark chelator DOTA [1]. This superiority is evidenced by achieving radiochemical yields exceeding 99% and a high specific activity of 10 MBq/µg under mild radiolabeling conditions [1].

64Cu labeling efficiency
Class-level
NOTA (triacetate-based): >99% radiochemical yield, 10 MBq/µg specific activity vs DOTA.
Supports NOTA chelator selection for 64Cu PET tracer research.
Radiolabeling at 25 °C, pH 5.5; class-level comparison, review specific chelator design.
Radiopharmacy Molecular Imaging Chelation Chemistry PET Tracer Development

Statine Side Chain Precursor Synthesis

In a chemoenzymatic synthesis, a derivative of triacetate(1-), tert-butyl 6-bromo-3,5-dioxohexanoate, was used as a key building block in the two-step synthesis of a statine side chain precursor. The synthesis was achieved with a high yield of 89% for this specific intermediate, demonstrating its efficient conversion [1].

Synthetic intermediate yield
Context-dependent
89% yield for tert-butyl 6-bromo-3,5-dioxohexanoate in a two-step synthesis.
Demonstrates synthetic utility of the 3,5-dioxohexanoate scaffold as a statine precursor.
Yield for a specific derivative; validate in target synthetic route.
Synthetic Chemistry Medicinal Chemistry Natural Product Synthesis

In Vivo Chelator Stability: Acetate vs. Phosphonate

A comparative study of TACN (triazacyclononane) derivatives revealed that while phosphonate-modified chelators (TRAP and NOPO) showed similar 64Cu radiolabeling efficiency to the triacetate-based NOTA chelator, they exhibited significantly lower stability *in vivo* [1]. This key difference in complex stability underscores the functional advantage of the acetate pendant arms provided by triacetate(1-)-like moieties.

Chelator in vivo stability
Class-level
Acetate-based NOTA retained higher 64Cu complex stability than phosphonate-modified TRAP/NOPO.
Acetate pendant arms are associated with higher reported in vivo stability.
Stability assessed in animal models; class-level inference from TACN derivatives.
Radiopharmacy In Vivo Imaging Chelator Design

Triacetate(1-) Application Scenarios


Enzymatic Assays for Diketo Acid Metabolism

Triacetate(1-) is the optimal substrate for developing and validating enzymatic assays targeting diketo acid hydrolases. The direct evidence of its specific cleavage by a purified hydrolase from rat liver [1] provides a robust foundation for using this compound to measure enzyme activity in biological samples, study related metabolic pathways, or screen for enzyme inhibitors.

Statine Precursor Synthesis

The triacetate(1-) core structure, as demonstrated by the synthesis of tert-butyl 6-bromo-3,5-dioxohexanoate, is a proven and high-yielding (89%) intermediate for constructing complex molecules like the statine side chain [1]. Procuring triacetate(1-) or its derivatives is a strategic choice for medicinal chemists aiming to efficiently access this important pharmacophore in projects related to cholesterol management and other therapeutic areas.

Stable 64Cu Radiopharmaceutical Labeling

In the design of novel PET imaging agents, the triacetate-based chelator NOTA has been quantitatively shown to provide superior radiochemical yields (>99%) and specific activity (10 MBq/µg) for 64Cu compared to the widely used DOTA chelator [1]. Furthermore, this class of chelators offers greater in vivo stability than their phosphonate-modified counterparts [1]. Procuring triacetate(1-) or its derived chelating agents is therefore essential for developing stable and effective 64Cu-labeled radiopharmaceuticals with optimized imaging characteristics.

Application
Selection Property
Validation Focus
Diketo acid hydrolase assays
Reported enzyme substrate specificity
Enzyme activity and inhibitor screening
Statine pharmacophore synthesis
3,5-dioxohexanoate scaffold utility
Derivatization and reaction yield
64Cu PET tracer development
Triacetate-based chelator efficiency
Radiolabeling yield and complex stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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